Ácido 3b,12b-dihidroxi-5b-colánico

Descripción general

Descripción

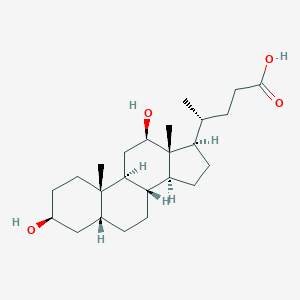

3b,12b-Dihydroxy-5b-cholanoic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The structure of bile acids is characterized by the presence of hydroxyl groups at specific positions on the steroid nucleus, which in this case are at positions 3 and 12 .

Aplicaciones Científicas De Investigación

Metabolic Research

Bile Acid Functionality

Bile acids like 3β,12β-dihydroxy-5β-cholanoic acid are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. They act as physiological detergents that emulsify fats, facilitating their absorption in the intestine . The compound is involved in the enterohepatic circulation, where it modulates bile flow and lipid secretion, impacting cholesterol homeostasis .

Metabolomics Studies

Recent studies utilizing metabolomics have highlighted the significance of bile acids, including 3β,12β-dihydroxy-5β-cholanoic acid, in understanding metabolic disorders. For instance, non-targeted metabolomic profiling has been employed to elucidate the effects of diet on the human metabolome, revealing insights into how bile acids influence gut microbiota composition and metabolic health .

Therapeutic Applications

Cholesterol Regulation

Research indicates that bile acids can regulate cholesterol levels by activating specific nuclear receptors such as FXR (farnesoid X receptor). This regulation is essential for maintaining cholesterol balance and preventing hypercholesterolemia . The therapeutic potential of 3β,12β-dihydroxy-5β-cholanoic acid lies in its ability to modulate these pathways.

Liver Health

Bile acids have been implicated in liver health and disease. Their role in promoting hepatic lipid metabolism suggests that compounds like 3β,12β-dihydroxy-5β-cholanoic acid could be explored for therapeutic strategies against liver diseases such as non-alcoholic fatty liver disease (NAFLD) .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Bile Acids and Gut Microbiota | Investigates the relationship between diet, bile acids, and gut microbiota | Demonstrated that a whole grain diet alters the metabolome significantly, affecting bile acid profiles including 3β,12β-dihydroxy-5β-cholanoic acid. |

| Cholesterol Regulation via Bile Acids | Examines the impact of bile acids on cholesterol metabolism | Found that bile acids enhance cholesterol excretion and modulate hepatic lipid metabolism through FXR activation. |

| Metabolomics in Liver Disease | Explores bile acids' role in liver health | Highlighted the importance of bile acids in liver function and their potential as biomarkers for liver disease progression. |

Mecanismo De Acción

Target of Action

3b,12b-Dihydroxy-5b-cholanoic acid, also known as 3beta,12beta-Dihydroxy-5beta-cholanoic Acid, is a bile acid . Bile acids are steroid acids found predominantly in the bile of mammals . The primary targets of this compound are the cells in the liver and the gallbladder, where bile is produced and stored.

Mode of Action

The compound interacts with its targets by integrating into the bile, a fluid produced by the liver to aid in the digestion of lipids in the small intestine . The presence or absence of hydroxyl groups on positions 3, 7, and 12 distinguishes different bile acids . In this case, the hydroxyl groups are present at positions 3 and 12.

Biochemical Pathways

The compound is involved in the bile secretion pathway, which is crucial for the emulsification and absorption of dietary fats. It also plays a role in the elimination of cholesterol from the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are typical of bile acids. It is synthesized in the liver, stored in the gallbladder, and released into the small intestine during digestion. Its bioavailability is influenced by dietary intake, particularly fat content, which stimulates bile secretion .

Result of Action

The action of 3b,12b-Dihydroxy-5b-cholanoic acid results in the emulsification of dietary fats, facilitating their digestion and absorption in the small intestine. It also contributes to the body’s cholesterol homeostasis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH level in the small intestine can affect its ionization state and, consequently, its solubility and absorption. Moreover, its efficacy in emulsifying fats can be influenced by the type and amount of dietary fat intake .

Análisis Bioquímico

Biochemical Properties

3b,12b-Dihydroxy-5b-cholanoic acid plays a crucial role in biochemical reactions. As a bile acid, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the presence or absence of hydroxyl groups on positions 3, 7, and 12 .

Cellular Effects

The effects of 3b,12b-Dihydroxy-5b-cholanoic acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3b,12b-Dihydroxy-5b-cholanoic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

3b,12b-Dihydroxy-5b-cholanoic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3b,12b-Dihydroxy-5b-cholanoic acid typically involves the hydroxylation of cholanoic acid derivatives. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to ensure the selective addition of hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production of 3b,12b-Dihydroxy-5b-cholanoic acid may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the compound through metabolic pathways that mimic natural biosynthesis. This method is often preferred for its efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

3b,12b-Dihydroxy-5b-cholanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove hydroxyl groups or convert them to other functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-keto-12b-hydroxy-5b-cholanoic acid, while reduction may produce 3b,12b-dihydroxy-5b-cholane .

Comparación Con Compuestos Similares

Similar Compounds

- 3b,12a-Dihydroxy-5b-cholanoic acid

- 3b,7a,12a-Trihydroxy-5b-cholanoic acid

- 3a,12b-Dihydroxy-5b-cholanoic acid

Uniqueness

3b,12b-Dihydroxy-5b-cholanoic acid is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying the structure-activity relationships of bile acids and their derivatives .

Actividad Biológica

3β,12β-Dihydroxy-5β-cholanoic acid, also known as a bile acid, is a steroid compound primarily involved in lipid metabolism. Bile acids play crucial roles in the digestion and absorption of dietary fats and fat-soluble vitamins. This article explores the biological activity of 3β,12β-dihydroxy-5β-cholanoic acid, focusing on its physiological roles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3β,12β-Dihydroxy-5β-cholanoic acid is , with a molecular weight of 392.57 g/mol. The structure features hydroxyl groups at the 3 and 12 positions on the steroid backbone, contributing to its amphipathic properties essential for emulsifying lipids.

| Property | Value |

|---|---|

| Molecular Formula | C24H40O4 |

| Molecular Weight | 392.57 g/mol |

| IUPAC Name | 3β,12β-Dihydroxy-5β-cholanoic acid |

| CAS Number | 5283832 |

Bile Acid Metabolism

Bile acids are synthesized from cholesterol in the liver and play a pivotal role in fat digestion and absorption. They act as detergents that emulsify dietary fats, facilitating their breakdown by pancreatic lipases. The enterohepatic circulation of bile acids regulates cholesterol homeostasis by promoting the excretion of excess cholesterol.

Modulation of Lipid Metabolism

Research indicates that 3β,12β-Dihydroxy-5β-cholanoic acid influences lipid metabolism by activating specific nuclear receptors such as the farnesoid X receptor (FXR). FXR activation leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.

- FXR Activation : This bile acid activates FXR, which regulates genes responsible for bile acid synthesis and transport.

- Cholesterol Regulation : It promotes the conversion of cholesterol into bile acids, thereby reducing serum cholesterol levels.

- Anti-inflammatory Effects : Studies suggest that bile acids may exert anti-inflammatory effects by modulating immune responses.

Case Studies

- Cholesterol-Lowering Effects : In a clinical trial involving hyperlipidemic patients, supplementation with bile acids including 3β,12β-Dihydroxy-5β-cholanoic acid led to a significant reduction in LDL cholesterol levels.

- Glucose Homeostasis : A study demonstrated that administration of this bile acid improved insulin sensitivity in diabetic mice models by enhancing GLP-1 secretion.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of bile acids. For instance, experiments showed that 3β,12β-Dihydroxy-5β-cholanoic acid scavenged free radicals effectively, suggesting a protective role against oxidative stress-related diseases.

Comparative Analysis of Bile Acids

| Bile Acid | FXR Activation | Cholesterol-Lowering | Antioxidant Activity |

|---|---|---|---|

| 3β,12β-Dihydroxy-5β-cholanoic acid | Yes | Yes | Moderate |

| Chenodeoxycholic Acid | Yes | Yes | High |

| Ursodeoxycholic Acid | Yes | Moderate | High |

Propiedades

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-BYGCHKRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259277 | |

| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84848-09-9 | |

| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84848-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.